molecular formula C10H16N2O2 B13692537 Ethyl 5-(1-Pyrazolyl)pentanoate

Ethyl 5-(1-Pyrazolyl)pentanoate

Cat. No.: B13692537
M. Wt: 196.25 g/mol
InChI Key: DQRMNGWBWXVXMF-UHFFFAOYSA-N
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Description

Ethyl 5-(1-Pyrazolyl)pentanoate is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. This ester derivative features a pentanoate backbone substituted with a pyrazole ring at the fifth carbon, making it a valuable intermediate for pharmaceutical, materials science, and agrochemical research due to its tunable physicochemical and biological properties . In scientific research, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its structure, which combines a heterocyclic aromatic system with a flexible aliphatic ester chain, is often explored in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules . Pyrazole derivatives are recognized as an important class of heterocycles found in many commercially available drug molecules and are known to exhibit a wide spectrum of pharmacological activities . The free acid derivatives of similar pyrazolyl pentanoates are of significant interest in drug discovery, as the carboxylic acid group can respond to pH variations and provide a site for strong electrostatic and non-covalent interactions, such as hydrogen bonding . A recent synthetic study published in 2025 highlights routes to analogous 5-(pyrazol-4-yl)pentanoic acid derivatives, underscoring the continued relevance of this chemotype in developing new therapeutic agents and functional materials . This product is intended for research purposes only and is strictly not for human or veterinary diagnostics or therapeutic use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

ethyl 5-pyrazol-1-ylpentanoate

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)6-3-4-8-12-9-5-7-11-12/h5,7,9H,2-4,6,8H2,1H3

InChI Key

DQRMNGWBWXVXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCN1C=CC=N1

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

Step Reaction Description Conditions Reagents & Solvents Notes
1 Preparation of 1-Pyrazolylalkane Intermediate Reflux Pyrazole, alkyl halide (e.g., 5-bromopentanoic acid ester), base (potassium carbonate or sodium hydride) Use polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
2 Esterification to Ethyl Ester Reflux with ethanol Carboxylic acid or acid derivatives Acid catalysis with sulfuric acid enhances ester formation. Purification via distillation or recrystallization yields high purity products.

Research Findings:
This approach is supported by patent CN108137535B, which describes alkylation of heterocyclic compounds with halogenated esters under basic conditions, emphasizing the importance of solvent choice and base strength for optimizing yield.

Cyclization of Diazo Compounds with Methylene Carbonyl Derivatives

Overview:
A more advanced route involves the cyclization of diazo compounds with carbonyl derivatives, leading to pyrazole formation, subsequently functionalized at the pentanoate chain.

Reaction Pathway:

  • Starting materials: Ethyl diazoacetate reacts with appropriate ketones or aldehydes bearing a pentanoate chain.
  • Catalysts: Basic conditions using DBU or sodium hydride.
  • Solvent: Acetonitrile or DMSO.

Procedure Summary:

Step Reaction Conditions Reagents Notes
1 Formation of Pyrazolone Intermediate Stirring at room temperature Ethyl diazoacetate, ketone Controlled addition prevents side reactions.
2 Cyclization to Pyrazole Heating Base (DBU), solvent Cyclization occurs via nucleophilic attack, forming the pyrazole ring at the 1-position.
3 Functionalization at 5-Position Alkylation Alkyl halide (pentanoate derivative) Yields the target compound with high regioselectivity.

Research Data:
This method aligns with synthetic strategies used for heterocyclic compounds in recent literature, emphasizing the importance of reaction conditions such as temperature, base strength, and solvent polarity for optimizing yields.

Multi-step Synthesis via Nucleophilic Substitution and Esterification

Overview:
This approach involves initial synthesis of a suitable pyrazolyl precursor, followed by nucleophilic substitution at the 5-position of the pentanoate chain, and subsequent esterification.

Key Steps:

Reaction Conditions & Notes:

Reaction Conditions Reagents Notes
Acid to ester Reflux Ethanol, H₂SO₄ Ensures high yield and purity.
Purification Recrystallization Solvent varies Ensures removal of impurities.

Research Findings:
This classical esterification route is well-documented in organic synthesis literature, with optimization of reaction parameters (temperature, acid concentration) critical for high yields.

Data Table Summarizing Preparation Methods

Method Key Reagents Solvents Catalysts Typical Yield Advantages Limitations
Alkylation & Esterification Pyrazole, alkyl halide, base DMF, ethanol H₂SO₄ 75-85% Straightforward, scalable Requires purification steps
Diazo Cyclization Ethyl diazoacetate, ketone Acetonitrile, DMSO DBU, NaH 65-78% High regioselectivity Sensitive to reaction conditions
Acid-Base Esterification Pyrazolylpentanoic acid Ethanol H₂SO₄ 80-90% Classic method, high purity Multi-step process

Scientific Research Insights and Optimization Strategies

  • Reaction Conditions:
    The choice of solvent significantly influences reaction rate and yield. Polar aprotic solvents like DMSO and acetonitrile facilitate nucleophilic substitutions and cyclizations.

  • Base Strength and Type:
    Strong bases such as sodium hydride or DBU are essential for deprotonation and activation of heterocyclic nitrogen atoms.

  • Temperature Control:
    Elevated temperatures (50–80°C) improve reaction kinetics but require careful monitoring to prevent side reactions.

  • Purification Techniques: Recrystallization, column chromatography, and distillation are standard for obtaining high-purity compounds suitable for further research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-Pyrazolyl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: Substitution reactions with electrophiles or nucleophiles can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylates, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Ethyl 5-(1-Pyrazolyl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1-Pyrazolyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression and DNA fragmentation . The compound’s ability to interact with enzymes and receptors makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Benzimidazole derivatives (e.g., CAS 3543-76-8) are synthesized via multi-step condensation reactions, yielding high-purity intermediates for alkylating agents in oncology .
  • Thiazole-substituted esters (e.g., Compound 24) exhibit lower synthetic yields (~31%) due to challenges in purifying reactive intermediates .
  • Phenoxy and thiophene derivatives are often synthesized via electrophilic substitution or acylation, with applications in materials science (e.g., liquid crystals) .

Physicochemical and Functional Properties

Crystallography and Packing Behavior

Ethyl pentanoate derivatives with nitro-biphenyl or cyano-biphenyl terminal groups (e.g., NO2-Bi-4-S-E) crystallize in triclinic (P-1) or monoclinic (P2₁/c) space groups. Replacing terminal acid groups with esters eliminates hydrogen bonding, altering packing arrangements and thermal stability .

Pharmacological Activity
  • Antimicrobial Activity: Ethyl 5-(3-chlorobenzoyl-2-methyl-5-nitro-1H-indol-1-yl)pentanoate (Compound 7.51) showed moderate antibacterial activity, attributed to nitro and chlorobenzoyl groups enhancing membrane permeability .
  • Enzyme Inhibition : Benzimidazole derivatives (e.g., CAS 3543-76-8) are precursors to bendamustine, a DNA-alkylating chemotherapeutic agent .
Aroma and Solubility

Simpler ethyl pentanoate esters (e.g., ethyl pentanoate) are volatile aroma compounds in alcoholic beverages. Their oral release is influenced by ethanol concentration: polar derivatives (e.g., ethyl pentanoate) exhibit higher release in high-ethanol matrices due to reduced solubility, while non-polar analogs (e.g., ethyl decanoate) show the opposite trend .

Key Contrasts Among Analogs

  • Bioactivity: Benzimidazole derivatives are pharmacologically active, whereas phenoxy/thiophene analogs are more relevant to materials science.
  • Synthetic Complexity: Thiazole and indole derivatives require multi-step syntheses and chromatographic purification, unlike simpler phenoxy esters .
  • Thermal Stability: Esters with rigid biphenyl groups (e.g., NO2-Bi-4-S-E) exhibit higher melting points than flexible aliphatic analogs .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 5-(1-Pyrazolyl)pentanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazole derivatives followed by esterification . For example, Ethyl 5-(5-bromo-1H-indol-1-yl)pentanoate is synthesized via alkylation of indole with ethyl bromopentanoate, followed by esterification using acid catalysis (e.g., H₂SO₄) under reflux . Key factors include:

  • Catalyst choice : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps .
  • Purification : Distillation or recrystallization ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester linkage integrity (e.g., δ ~4.1 ppm for -OCH₂CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 237.12 for C₁₁H₁₆N₂O₂) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ confirm ester C=O stretching .

Advanced Research Questions

Q. How do reaction mechanisms differ for this compound under oxidative vs. hydrolytic conditions?

  • Methodological Answer :

  • Oxidation : The pentanoate chain undergoes oxidation to form ketones or carboxylic acids. For example, Ethyl 5-(4-methylcyclohex-3-en-1-yl)pentanoate oxidizes to a ketone derivative using KMnO₄ in acidic media, with reaction rates dependent on steric hindrance from substituents .
  • Hydrolysis : Base-catalyzed hydrolysis (e.g., NaOH/EtOH) cleaves the ester bond, yielding 5-(1-pyrazolyl)pentanoic acid. Acidic hydrolysis is slower due to protonation of the nucleophile .

Q. What biological activities are associated with this compound derivatives, and how are these evaluated?

  • Methodological Answer :

  • Antimicrobial Assays : Similar esters (e.g., ethyl pentanoate) inhibit Bacillus subtilis via membrane disruption, assessed via disc diffusion and MIC assays .
  • Enzyme Interaction Studies : Pyrazole derivatives are screened against targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀ values) .
  • In Vivo Models : Rodent studies evaluate pharmacokinetics (e.g., bioavailability ~60% for lipophilic derivatives) .

Q. How can researchers resolve contradictions in reactivity data caused by substituent variations on the pyrazole ring?

  • Methodological Answer :

  • Comparative Analysis : For example, 2,4-difluoro-phenoxy derivatives show higher electrophilic substitution rates than methyl-substituted analogs due to fluorine’s electron-withdrawing effects .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks, aligning with experimental HPLC yield data .
  • Sensitivity Testing : Varying reaction parameters (e.g., temperature, solvent polarity) isolates substituent-specific effects .

Q. What computational strategies are effective for modeling the combustion or metabolic pathways of this compound?

  • Methodological Answer :

  • Kinetic Modeling : Jet-stirred reactor studies for ethyl pentanoate oxidation use detailed mechanisms (e.g., 522 species, 2719 reactions) to simulate CO₂ and H₂O formation pathways .
  • Metabolic Pathway Prediction : Tools like GLORY or MetaPred map likely metabolites (e.g., hydroxylated pyrazoles) using QSAR models .

Key Considerations for Researchers

  • Contradictory Data : Always cross-validate findings using orthogonal methods (e.g., NMR + MS) .
  • Advanced Synthesis : Explore flow chemistry for scalable production of high-purity batches .
  • Biological Screening : Prioritize derivatives with electron-deficient pyrazole rings for enhanced bioactivity .

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